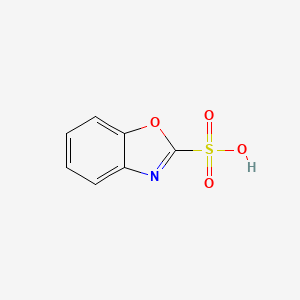

1,3-Benzoxazole-2-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

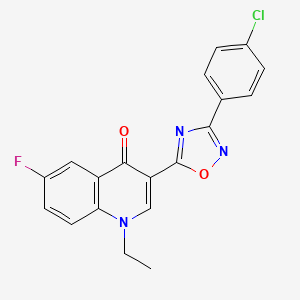

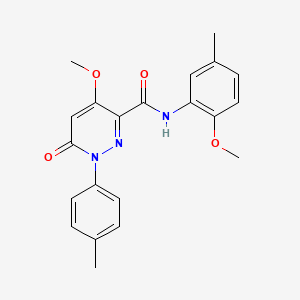

1,3-Benzoxazole-2-sulfonic acid is a chemical compound that falls under the category of benzoxazoles . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . It connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing a benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity .

Physical And Chemical Properties Analysis

Benzoxazole is a planar molecule and is present in a wide range of natural products, pharmaceuticals, and functional materials . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

科学的研究の応用

Catalytic Synthesis Applications

1,3-Benzoxazole-2-sulfonic acid and its derivatives have been utilized in various catalytic synthesis processes. For instance, sulfonic acid-functionalized SBA-15, a nanoporous acid catalyst, was employed in the synthesis of 2-Aryl benzoxazoles, offering environmentally friendly and efficient reaction conditions with high product yields (Nahad et al., 2013). Similarly, Phospho sulfonic acid (PSA) has been used for synthesizing benzoxazole derivatives under green solvent conditions at ambient temperatures, highlighting its role in sustainable and efficient chemical processes (Rezayati et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, sodium benzoxazole-2-sulfonate, a derivative of 1,3-Benzoxazole-2-sulfonic acid, has been employed as a derivatization reagent for the analysis of amines and amino acids in high-performance liquid chromatography (HPLC), due to its ability to form fluorescent derivatives and enhance detection sensitivity (Idowu & Adewuyi, 1993).

Fuel Cell Applications

In the field of energy, specifically in fuel cell technology, derivatives of 1,3-Benzoxazole-2-sulfonic acid have been explored for their potential. For example, sulfonic acid-containing polybenzoxazine membranes have been synthesized for use in direct methanol fuel cells, demonstrating promising properties such as high proton conductivity and low methanol permeability (Yao et al., 2014).

Pharmaceutical Research

In pharmaceutical research, benzoxazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. A study on 1,3-benzoxazole-5-sulfonamide derivatives showcased their potential in antimicrobial applications, with some compounds exhibiting significant activity against various bacterial and fungal strains (Vinoda Bm et al., 2016). Additionally, tetrazole derivatives containing benzoxazole or benzothiazole moieties have been developed, demonstrating considerable antifungal activity, which is crucial in the context of rising antifungal resistance (Łukowska-Chojnacka et al., 2016).

将来の方向性

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They continue to play an essential role in drug development . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

特性

IUPAC Name |

1,3-benzoxazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMLJFHHPQXEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzoxazole-2-sulfonic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)

![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)

![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)

![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2934422.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)

![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)